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Compound of Interest

Compound Name: 1-(1-cyclopropylethyl)-1H-pyrazole

Cat. No.: B2622324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-cyclopropylethyl)-1H-
pyrazole, a heterocyclic organic compound. Due to the limited publicly available data on this
specific molecule, this guide combines established principles of pyrazole chemistry with data
from closely related analogs to offer a predictive and practical resource for researchers.

Chemical Identity

IUPAC Name: 1-(1-cyclopropylethyl)-1H-pyrazole

o CAS Number: A specific CAS Registry Number for this compound is not readily available in
public databases as of late 2025. Researchers synthesizing this compound would need to
submit it for registration to obtain a new CAS number.

e Molecular Formula: CsH12N2

e Molecular Weight: 136.19 g/mol

The imade yol are
requesting does not exist

aris no longer available.

. i rgur.c:orn
e Chemical Structure:
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Physicochemical Properties (Predicted)

Quantitative data for 1-(1-cyclopropylethyl)-1H-pyrazole is not available. The following table
summarizes predicted properties based on its structure and data from analogous compounds
like 1-(1-Cyclopropylethyl)pyrazole-4-carbaldehyde[1].

Property Predicted Value Notes

Estimated based on the

Boiling Point 180-220 °C molecular weight and
structure.
LogP ~2.5 Indicates moderate lipophilicity.

. . Typical for N-alkylated
pKa (of conjugate acid) 20-3.0
pyrazoles.

Soluble in organic solvents
Solubility (e.g., ethanol, DMSO, DMF).

Sparingly soluble in water.

Common for N-substituted

heterocyclic compounds.

Synthesis

The synthesis of 1-(1-cyclopropylethyl)-1H-pyrazole can be achieved through the N-
alkylation of pyrazole. The primary challenge in the alkylation of pyrazole is achieving
regioselectivity, as the pyrazole ring has two nitrogen atoms that can be alkylated. However, for
unsubstituted pyrazole, both nitrogen atoms are equivalent. The introduction of a secondary
alkyl group, such as 1-cyclopropylethyl, can be accomplished using the corresponding alkyl
halide.

Experimental Protocol: N-Alkylation of Pyrazole

This protocol is adapted from general methods for the N-alkylation of pyrazoles with secondary
alkyl halides.

Materials:

e Pyrazole
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1-bromo-1-cyclopropylethane (or 1-chloro-1-cyclopropylethane)

Potassium carbonate (K2COs) or Sodium hydride (NaH)

N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Procedure:

To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

Stir the mixture at room temperature for 30 minutes.

Add 1-bromo-1-cyclopropylethane (1.2 eq) to the reaction mixture.

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer
chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,
followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 1-(1-
cyclopropylethyl)-1H-pyrazole.
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Spectroscopic Characterization (Expected)

The structure of the synthesized 1-(1-cyclopropylethyl)-1H-pyrazole can be confirmed using
standard spectroscopic techniques.

Technique Expected Observations

- Signals for the pyrazole ring protons (typically
in the range of & 7.5-6.0 ppm). - A multiplet for
the methine proton of the ethyl group. - A

1H NMR P yigrotp
doublet for the methyl protons of the ethyl
group. - Multiplets for the cyclopropyl protons

(typically in the upfield region, & 1.0-0.0 ppm).

- Signals for the three carbon atoms of the

pyrazole ring (typically in the range of & 140-100

ppm). - A signal for the methine carbon attached
13C NMR _ _

to the pyrazole nitrogen. - A signal for the methyl

carbon. - Signals for the methylene and methine

carbons of the cyclopropy! group.

- Amolecular ion peak (M+) corresponding to
Mass Spec (MS) the molecular weight of the compound (m/z =
136.19).

- C-H stretching vibrations for the aromatic and
Infrared (IR) aliphatic groups. - C=N and C=C stretching
vibrations characteristic of the pyrazole ring.

Biological Activity and Potential Applications

While no specific biological activity has been reported for 1-(1-cyclopropylethyl)-1H-pyrazole,
the pyrazole scaffold is a well-established pharmacophore found in numerous biologically
active compounds|[2][3][4][5]. Pyrazole derivatives have demonstrated a wide range of
pharmacological activities, including:

e Anti-inflammatory[5]

e Analgesic
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e Anticancer[4]
e Antimicrobial[5]
e Antiviral

The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to improve
metabolic stability, binding affinity, and potency. Therefore, 1-(1-cyclopropylethyl)-1H-
pyrazole could be a valuable building block for the synthesis of novel therapeutic agents.
Further research is needed to explore its biological profile.

Visualizations
Diagram 1: Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-(1-
cyclopropylethyl)-1H-pyrazole.
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Caption: Synthetic workflow for 1-(1-cyclopropylethyl)-1H-pyrazole.
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Diagram 2: Logical Relationship for Characterization

This diagram shows the logical flow of characterizing the synthesized compound.
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Caption: Characterization workflow for the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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